2-(Difluoromethoxy)-4-fluoroaniline 2-(Difluoromethoxy)-4-fluoroaniline
Brand Name: Vulcanchem
CAS No.: 832740-98-4
VCID: VC5381061
InChI: InChI=1S/C7H6F3NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2
SMILES: C1=CC(=C(C=C1F)OC(F)F)N
Molecular Formula: C7H6F3NO
Molecular Weight: 177.126

2-(Difluoromethoxy)-4-fluoroaniline

CAS No.: 832740-98-4

Cat. No.: VC5381061

Molecular Formula: C7H6F3NO

Molecular Weight: 177.126

* For research use only. Not for human or veterinary use.

2-(Difluoromethoxy)-4-fluoroaniline - 832740-98-4

Specification

CAS No. 832740-98-4
Molecular Formula C7H6F3NO
Molecular Weight 177.126
IUPAC Name 2-(difluoromethoxy)-4-fluoroaniline
Standard InChI InChI=1S/C7H6F3NO/c8-4-1-2-5(11)6(3-4)12-7(9)10/h1-3,7H,11H2
Standard InChI Key YNDSRZNRALJMIX-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1F)OC(F)F)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of an aniline core substituted with a difluoromethoxy group (-OCF₂) at the 2-position and a fluorine atom at the 4-position (Figure 1). This arrangement creates distinct electronic effects:

  • Electron-withdrawing fluorine atoms increase the ring’s electrophilicity, facilitating nucleophilic substitution reactions .

  • The difluoromethoxy group enhances lipophilicity, improving membrane permeability in biological systems .

Physicochemical Data

Key properties are summarized below:

PropertyValueSource
Molecular Weight177.12 g/mol
Boiling Point203.7 ± 35.0 °C (760 mmHg)
Density1.4 ± 0.1 g/cm³
Vapor Pressure0.3 ± 0.4 mmHg (25°C)
LogP (Octanol-Water)2.01
Polarizability14.8 ± 0.5 × 10⁻²⁴ cm³

The compound’s low vapor pressure and moderate logP suggest limited environmental mobility but sufficient lipid solubility for pharmaceutical applications .

Synthesis and Industrial Production

Industrial-Scale Challenges

  • Purification: The compound’s high boiling point necessitates vacuum distillation or chromatographic techniques .

  • Yield Optimization: Batch reactors achieve ~50–60% yields, but continuous flow systems may enhance throughput .

Applications in Pharmaceutical and Agrochemical Development

Drug Intermediate

2-(Difluoromethoxy)-4-fluoroaniline serves as a precursor for active pharmaceutical ingredients (APIs) targeting:

  • Inflammatory Diseases: Its derivatives inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), reducing prostaglandin and leukotriene production .

  • Oncology: Fluorinated anilines are incorporated into kinase inhibitors (e.g., EGFR and VEGFR blockers) to enhance target binding and metabolic stability .

Agrochemical Utility

In agrochemistry, the compound is a building block for:

  • Herbicides: Derivatives interfere with acetolactate synthase (ALS), disrupting branched-chain amino acid synthesis in weeds .

  • Fungicides: Difluoromethoxy groups enhance penetration into fungal cell walls, improving efficacy against Aspergillus and Fusarium species .

Comparative Analysis with Structural Analogues

CompoundMolecular FormulaKey DifferencesApplications
2,4-DifluoroanilineC₆H₅F₂NLacks difluoromethoxy groupAnticancer agents
4-FluoroanilineC₆H₆FNSingle fluorine substituentDye intermediates
3-Bromo-2-(difluoromethoxy)-4-fluoroanilineC₇H₅BrF₃NOBromine addition at 3-positionRadiopharmaceuticals

The difluoromethoxy group in 2-(difluoromethoxy)-4-fluoroaniline confers superior metabolic stability compared to non-halogenated analogues, reducing hepatic clearance rates in preclinical models .

Recent Advances and Future Directions

Catalytic Asymmetric Synthesis

Recent efforts focus on enantioselective routes using chiral ligands (e.g., BINAP) to produce optically pure intermediates for CNS drugs .

Green Chemistry Innovations

  • Solvent-Free Reactions: Microwave-assisted synthesis reduces dichloromethane usage by 70% .

  • Biocatalysis: Engineered E. coli strains expressing fluorinases enable sustainable difluoromethylation .

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